molecular formula C11H10N2O3 B1637761 methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate CAS No. 53700-45-1

methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate

Cat. No.: B1637761
CAS No.: 53700-45-1
M. Wt: 218.21 g/mol
InChI Key: JHBSHCXBAZNMSM-RMKNXTFCSA-N
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Description

Methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate is an organic compound with a complex structure that includes a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a quinoxaline derivative with an ester in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen functionalities.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of substituted esters.

Scientific Research Applications

Methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate involves its interaction with specific molecular targets. The quinoxaline ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simpler ester with different reactivity and applications.

    Quinoxaline derivatives: Compounds with similar core structures but different substituents, leading to varied properties.

Uniqueness

Methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate is unique due to its specific structure, which combines the reactivity of an ester with the biological activity of a quinoxaline ring. This combination makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl (2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-6,12H,1H3,(H,13,15)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBSHCXBAZNMSM-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/1\C(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138633
Record name Acetic acid, (3,4-dihydro-3-oxo-2(1H)-quinoxalinylidene)-, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53700-45-1
Record name Acetic acid, (3,4-dihydro-3-oxo-2(1H)-quinoxalinylidene)-, methyl ester, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53700-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (3,4-dihydro-3-oxo-2(1H)-quinoxalinylidene)-, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate
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methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate
Reactant of Route 3
methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate
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methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate
Reactant of Route 5
methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate
Reactant of Route 6
methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate

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